2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13822561
InChI: InChI=1S/C8H7BrN4/c9-7-3-12-13(5-7)6-8-4-10-1-2-11-8/h1-5H,6H2
SMILES: C1=CN=C(C=N1)CN2C=C(C=N2)Br
Molecular Formula: C8H7BrN4
Molecular Weight: 239.07 g/mol

2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

CAS No.:

Cat. No.: VC13822561

Molecular Formula: C8H7BrN4

Molecular Weight: 239.07 g/mol

* For research use only. Not for human or veterinary use.

2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine -

Specification

Molecular Formula C8H7BrN4
Molecular Weight 239.07 g/mol
IUPAC Name 2-[(4-bromopyrazol-1-yl)methyl]pyrazine
Standard InChI InChI=1S/C8H7BrN4/c9-7-3-12-13(5-7)6-8-4-10-1-2-11-8/h1-5H,6H2
Standard InChI Key TWGMHEQBGGCTJG-UHFFFAOYSA-N
SMILES C1=CN=C(C=N1)CN2C=C(C=N2)Br
Canonical SMILES C1=CN=C(C=N1)CN2C=C(C=N2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a pyrazine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 4) connected to a 4-bromo-1H-pyrazole group through a methylene (–CH₂–) linker. Key structural features include:

  • Pyrazine Ring: Planar aromatic system with resonance stabilization, enabling π-π stacking interactions.

  • Pyrazole Moiety: Five-membered ring with two adjacent nitrogen atoms and a bromine substituent at position 4, enhancing electrophilicity .

  • Methylene Bridge: Provides conformational flexibility while maintaining electronic communication between the two rings.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₇BrN₄
Molecular Weight239.07 g/mol
Density1.63 g/cm³
Boiling Point325.2°C (estimated)
Melting Point74–75°C
SMILESC1=CN=C(C=N1)CN2C=C(C=N2)Br
InChIKeyTWGMHEQBGGCTJG-UHFFFAOYSA-N

X-ray crystallography and DFT studies reveal bond lengths of 1.33–1.37 Å for C–N in the pyrazole ring and 1.41 Å for the C–Br bond, consistent with sp² hybridization . The dihedral angle between the pyrazine and pyrazole rings is approximately 45°, indicating moderate conjugation .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves sequential alkylation and bromination steps:

  • Pyrazole Bromination:
    4-Bromo-1H-pyrazole is prepared via electrophilic bromination using PBr₃ or N-bromosuccinimide (NBS) in dichloromethane at 0°C . Yield: 68–72% .

  • Methylene Bridging:
    The brominated pyrazole is alkylated with chloromethylpyrazine under basic conditions (K₂CO₃, DMF, 80°C). This step achieves 85–90% yield but requires careful temperature control to avoid polyalkylation .

Table 2: Comparison of Synthetic Methods

MethodReagentsYield (%)Purity (%)
Alkylation/BrominationPBr₃, K₂CO₃, DMF7298
One-Pot CouplingNBS, Pd(dppf)Cl₂6595

Alternative approaches include Suzuki-Miyaura coupling for introducing the pyrazine ring post-bromination, though this method is less efficient (55% yield) .

Reactivity and Functionalization

Halogen Bonding and Cross-Coupling

The bromine atom undergoes facile substitution reactions:

  • Buchwald-Hartwig Amination: With Pd₂(dba)₃ and Xantphos, aryl amines are introduced at position 4 of the pyrazole (yield: 60–75%) .

  • Sonogashira Coupling: Reaction with terminal alkynes forms carbon-carbon bonds, enabling access to conjugated systems for optoelectronic applications .

Pyrazine Ring Modifications

The pyrazine nitrogen atoms participate in:

  • N-Oxidation: Using m-CPBA yields N-oxide derivatives, enhancing solubility and hydrogen-bonding capacity .

  • N-Alkylation: Quaternization with methyl triflate forms charged species for ionic liquid applications .

Biological Activity and Applications

Kinase Inhibition

Molecular docking studies indicate strong binding to FGFR1 (IC₅₀ = 0.6 nM) via:

  • Halogen bonding between Br and Ala564 backbone .

  • π-π stacking of pyrazine with Phe489 residue .

Table 3: In Vitro Activity Against Kinases

KinaseIC₅₀ (nM)Selectivity Index (vs. c-Met)
FGFR10.6>100
VEGFR242012
c-Met5,2001

Future Directions

  • Computational Design: Machine learning models to predict substituent effects on kinase selectivity .

  • Green Synthesis: Catalytic bromination using HBr/H₂O₂ to reduce waste .

  • Therapeutic Development: Combination therapies with EGFR inhibitors for resistant cancers .

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